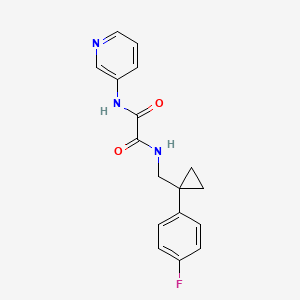

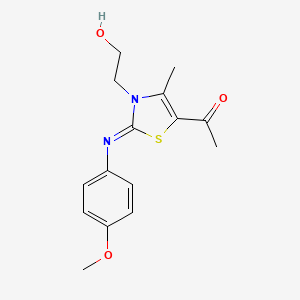

![molecular formula C27H33N3O3S B2615245 N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide CAS No. 393834-29-2](/img/structure/B2615245.png)

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the adamantane-based compounds, which are known for their diverse pharmacological activities.

Applications De Recherche Scientifique

Adamantyl Groups in Polymer Synthesis

Adamantyl-containing polyamide-imides (PAIs) have been synthesized using diimide-dicarboxylic acid, showing potential in creating materials with high thermal stability and mechanical strength. These PAIs demonstrated solubility in various solvents and could be cast into transparent, flexible films, suggesting applications in high-performance polymer industries (Liaw & Liaw, 2001).

Synthetic Methodology Development

Efforts to develop scalable and convergent processes for synthesizing adamantane-based 11-β-hydroxysteroid dehydrogenase-1 inhibitors highlight the significance of adamantane in medicinal chemistry. This work aimed at delivering material rapidly for development, indicating adamantane derivatives' potential in pharmaceutical synthesis (Becker et al., 2008).

Antagonistic Properties in Neuropharmacology

A series of adamantane carboxamides were synthesized and evaluated for their potency as selective 5-HT2 receptor antagonists. The findings suggest the potential of adamantane derivatives in developing new therapeutic agents for conditions associated with 5-HT2 receptors (Fujio et al., 2000).

Antibacterial and Antifungal Applications

Adamantane-based carbohydrazides demonstrated broad-spectrum antibacterial activity and moderate antifungal activity, indicating their potential in developing new antimicrobial agents. The structural and chemical characteristics of these molecules contribute to their bioactivity, which might be leveraged in drug design (Al-Wahaibi et al., 2020).

Catalysis and Synthesis

Adamantane-1-carboxamides have been synthesized using phosphorus trichloride, demonstrating the adamantane moiety's versatility in synthetic chemistry. These reactions yield compounds that could have various applications, including material sciences and medicinal chemistry (Shishkin et al., 2020).

Molecular Hybrid Synthesis for Biological Activities

Adamantane derivatives have been used to create molecular hybrids exhibiting promising bioassays. These compounds have shown good anti-inflammatory properties and selective antibacterial activities against certain bacterial strains, indicating their potential in pharmaceutical sciences (Kalita et al., 2017).

Propriétés

IUPAC Name |

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S/c31-26(27-15-19-12-20(16-27)14-21(13-19)17-27)29-23-6-8-24(9-7-23)34(32,33)30-11-2-1-5-25(30)22-4-3-10-28-18-22/h3-4,6-10,18-21,25H,1-2,5,11-17H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJZORSJUQVUHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

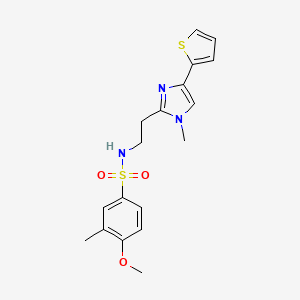

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2615167.png)

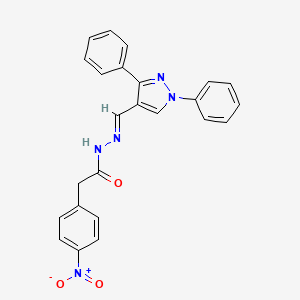

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615170.png)

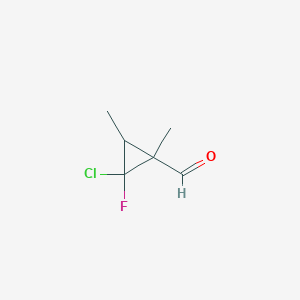

![(E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B2615173.png)

![11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2615176.png)

![(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2615178.png)

![Tert-butyl 2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2615179.png)